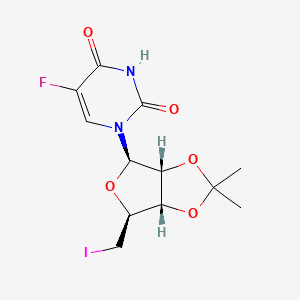

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

Description

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine (CAS 61787-10-8) is a fluorinated nucleoside analog characterized by:

- Structural features: A 5-fluorouracil base, a 5'-deoxy-5'-iodo substituent, and a 2',3'-O-isopropylidene protective group. The isopropylidene moiety enhances stability by blocking ribose hydroxyl groups, while the iodine atom at the 5' position may influence metabolic activation and pharmacokinetics .

- Role in research: Primarily used as a biochemical reagent and stable isotope-labeled compound (e.g., 13C,15N2-labeled versions) for metabolic and pharmacokinetic studies .

Properties

Molecular Formula |

C12H14FIN2O5 |

|---|---|

Molecular Weight |

412.15 g/mol |

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

YLUWLJRPWHGNDK-FDDDBJFASA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CI)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves several steps. One common method includes the protection of the hydroxyl groups of uridine, followed by iodination and fluorination reactions . The reaction conditions typically involve the use of reagents such as iodine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: Typical reagents include nucleophiles like thiols, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific nucleophile used.

Scientific Research Applications

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine is a chemical compound with applications primarily as an intermediate in the synthesis of other compounds . Its main use is in the preparation of 5'-Deoxy-5-fluorouridine .

Synthesis of 5'-Deoxy-5-fluorouridine

this compound serves as an intermediate in the synthesis of 5'-deoxy-5-fluorouridine . The synthesis involves converting 2',3'-O-Isopropylidene-5-fluorouridine into its 5'-O-sulfonyl derivative through reaction with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups). This derivative then undergoes nucleophilic substitution with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine. Subsequent hydrolysis removes the isopropylidene protecting group, and the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine. A novel process for the manufacture of 5'-deoxy-5-fluorouridine and its acid addition salts involves using a 5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside and 2,4-bis-O-(trimethylsilyl)-5-fluorouracil, followed by cleavage of the two acyl groups from the resulting intermediate 1-(5-deoxy-2,3-di-O-acyl-β-D-ribofuranosyl)-5-fluorouracil .

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism and DNA synthesis . The molecular targets include enzymes involved in nucleoside phosphorylation and incorporation into DNA . This interference can lead to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

5'-Deoxy-5-fluorouridine (5'-dFUrd)

Structural differences : Lacks the 5'-iodo and 2',3'-O-isopropylidene groups.

Key findings :

- Metabolism : Converted to 5-fluorouracil (5-FUra) via uridine phosphorylase (UPase) in tumor cells, leading to formation of active metabolites like 5-fluorouridine triphosphate (FUTP) and FdUMP (thymidylate synthase inhibitor) .

- Therapeutic index : Superior to 5-FUra and 5-fluoro-2'-deoxyuridine (FdUrd) due to selective activation in tumor cells (e.g., Ehrlich ascites) versus bone marrow, reducing systemic toxicity (LD50 for bone marrow: 580 µM vs. 32–470 µM for tumors) .

- Anticachectic activity: Reverses tumor-induced weight loss independently of antiproliferative effects in colon 26 adenocarcinoma models .

Halogenated 2',3'-O-Isopropylidene Uridine Derivatives

These include 5-chloro, 5-bromo, and 5-iodo variants (e.g., 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine, CAS 94048-47-2):

- Activation pathways : The 5'-iodo substituent may alter metabolic cleavage compared to 5'-H or 5'-F analogs. For example, 5'-dFUrd requires UPase for activation, while 5'-iodo derivatives might exhibit slower conversion rates due to steric hindrance .

- Antiviral activity : 2',3'-O-isopropylidene-5-iodouridine derivatives show potent HIV-1 inhibition (EC50: 0.1–1 µM), though anticancer activity remains underexplored .

5-Fluorouracil (5-FUra)

- Mechanism : Direct incorporation into RNA/DNA or inhibition of thymidylate synthase via FdUMP.

- Limitations: High systemic toxicity (e.g., leukopenia, monocytopenia) due to non-selective activation in normal tissues .

- Metabolic contrast : Unlike 5'-dFUrd, 5-FUra is rapidly metabolized to dihydrofluorouracil (FUH2) in plasma, reducing bioavailability .

5-Fluoro-2'-deoxyuridine (FdUrd)

- Role : Direct precursor of FdUMP, bypassing UPase-dependent activation.

- Toxicity : Comparable to 5-FUra in bone marrow suppression, limiting therapeutic utility .

Mechanistic and Pharmacokinetic Insights

- UPase dependency : Compounds like 5'-dFUrd and 5'-DFUR require UPase for activation, which is overexpressed in tumors (e.g., sarcoma-180), enhancing tumor-specific cytotoxicity .

- Impact of 5'-iodo substitution : The iodine atom in 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine may prolong half-life due to increased molecular weight and altered enzyme affinity, though direct data are lacking .

- Plasma kinetics: In humans, 5'-dFUrd exhibits nonlinear kinetics, with 5-FUra plasma levels at 6% of parent drug concentrations and rapid conversion to FUH2 (14.5–30 µM) .

Biological Activity

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine is a nucleoside analog that has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H14FIN2O5

- Molecular Weight: 415.132 g/mol

- IUPAC Name: 1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

The mechanism of action of this compound primarily involves its incorporation into nucleic acids. The presence of fluorine and iodine enhances the compound's binding affinity to nucleic acid targets and inhibits enzymatic processes involved in nucleic acid metabolism. This dual halogenation at the 5' position increases its stability and biological activity compared to other nucleoside analogs.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties. It has been studied for its ability to inhibit viral replication and tumor cell growth by interfering with DNA and RNA synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Interferes with nucleoside metabolism enzymes |

Case Studies

- Antiviral Efficacy : A study demonstrated that this compound showed potent antiviral activity against various viruses by disrupting their nucleic acid synthesis pathways. The compound's effectiveness was evaluated through cell culture assays where it inhibited viral replication significantly compared to control groups .

- Cancer Cell Growth Inhibition : Another investigation focused on the compound's effects on cancer cell lines. Results indicated that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The compound can be compared with other nucleoside analogs such as 5-Fluorouracil and Idoxuridine, which are known for their anticancer properties.

Table 2: Comparison of Nucleoside Analogs

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 5-Fluorouracil | Inhibits thymidylate synthase | Cancer treatment |

| Idoxuridine | Substitutes thymidine in viral DNA | Antiviral agent |

| 5'-Deoxy-5'-iodo... | Disrupts nucleic acid synthesis | Antiviral/anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.